molecular formula C10H6N2O4S B2466763 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid CAS No. 92057-32-4

2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B2466763
CAS No.: 92057-32-4
M. Wt: 250.23
InChI Key: UBRRJFUWRWCSMN-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a nitrophenyl group and a carboxylic acid group

Biochemical Analysis

Biochemical Properties

These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group . The presence of the nitro group may influence its interactions with various enzymes, proteins, and other biomolecules.

Cellular Effects

Nitrobenzenes, the class of compounds to which it belongs, have been studied for their potential effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of action of 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid is not well established. Nitrobenzenes are known to undergo various chemical reactions, including reduction and coupling . These reactions could potentially influence its interactions with biomolecules at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of a suitable oxidizing agent, such as iodine or bromine, to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitrophenyl)-1,3-thiazole-4-carboxylic acid
  • 2-(3-Aminophenyl)-1,3-thiazole-4-carboxylic acid
  • 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid

Uniqueness

2-(3-Nitrophenyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both a nitrophenyl group and a carboxylic acid group, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3-nitrophenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4S/c13-10(14)8-5-17-9(11-8)6-2-1-3-7(4-6)12(15)16/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRRJFUWRWCSMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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